5-Bromo-2,3-difluoro-4-methoxybenzoic acid
Description
5-Bromo-2,3-difluoro-4-methoxybenzoic acid (CAS: 585567-03-9) is a halogenated benzoic acid derivative characterized by bromine and fluorine substituents at positions 2, 3, and 5, along with a methoxy group at position 2.
Properties
IUPAC Name |
5-bromo-2,3-difluoro-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O3/c1-14-7-4(9)2-3(8(12)13)5(10)6(7)11/h2H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLWPEGWVUNWKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)F)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Phase Oxidative Conditions
This method converts aldehyde precursors to carboxylic acids using sodium chlorite (NaClO₂) in a water/ethyl acetate biphasic system. Sulfamic acid acts as a stabilizing agent, preventing over-oxidation to carbon dioxide.
Procedure :
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Substrate dissolution : 5-Bromo-2,3-difluoro-4-methoxybenzaldehyde is dissolved in ethyl acetate with sulfamic acid.
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Oxidation : Pre-cooled NaClO₂ solution is added at -10°C to 0°C to control exothermicity.
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Workup : Extraction with ethyl acetate followed by toluene-induced crystallization isolates the product.
Critical parameters :
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Temperature : Strict maintenance of sub-5°C conditions prevents aldehyde dimerization.
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Stoichiometry : A 1:1.2 molar ratio of aldehyde to NaClO₂ ensures complete conversion.
Yield : 89% (purity >98% by ¹H NMR).
Sequential Halogenation of Methoxybenzoic Acid Derivatives
Bromination of 2,3-Difluoro-4-methoxybenzoic Acid
Direct bromination employs bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C. The methoxy group’s ortho/para-directing effects favor bromination at the 5-position.
Industrial adaptation :
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Continuous flow reactors : Enhance heat dissipation and reduce reaction time (residence time: 15–20 minutes).
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In-line purification : Integrated crystallization units directly isolate the product, achieving >90% purity.
Challenges :
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Competing fluorination side reactions require careful stoichiometric control of Br₂.
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Post-bromination recrystallization from heptane/ethyl acetate mixtures removes residual dihalogenated byproducts.
Yield : 82–85% (batch process); 88–91% (continuous flow).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Lithiation-carboxylation | 72–78 | 95 | Moderate | High |
| Aldehyde oxidation | 89 | 98 | High | Moderate |
| Direct bromination | 82–91 | 90–95 | High | Low |
Key insights :
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Aldehyde oxidation offers the highest yield and purity but requires specialized aldehyde precursors.
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Direct bromination is most scalable for industrial applications, though it demands stringent temperature control.
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Lithiation-carboxylation provides regioselectivity advantages but suffers from sensitivity to moisture and air.
Industrial-Scale Purification Strategies
Chemical Reactions Analysis
Halogen Exchange Reactions
The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. Fluorine substituents at the 2- and 3-positions activate the ring toward substitution by directing incoming nucleophiles to the para position relative to the electron-withdrawing carboxyl group.
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Iodination : Treatment with NaI in acetic acid and sulfuric acid at 30°C replaces bromine with iodine (yield: 63%, purity: 98.2% LC area%) .
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Direct Bromination : Using Br₂ with MnO₂ as an oxidizing agent in AcOH/H₂SO₄ achieves regioselective bromination at the 5-position (>98% regioselectivity) .
Table 1: Halogenation Reactions and Conditions
| Reaction Type | Reagents/Conditions | Yield | Regioselectivity | Source |
|---|---|---|---|---|
| Bromination | Br₂, MnO₂, AcOH/H₂SO₄ | 63% | >98% at 5-position | |
| Iodination | NaI, AcOH/H₂SO₄ | 67% | 95% at 5-position |
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed coupling reactions, enabling C–C bond formation.
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Suzuki Coupling : Reaction with arylboronic acids using Pd(PPh₃)₄ in THF/H₂O yields biaryl derivatives (typical yields: 70–85%) .
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Stille Coupling : With vinyltin reagents and CuI/2,2’-bipyridyl, allylated products form (34% yield) .
Table 2: Cross-Coupling Efficiency
| Reaction | Catalyst | Substrate | Yield | Application |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | Arylboronic acid | 78% | Biaryl synthesis |
| Stille | CuI/bipyridyl | Vinyltin reagent | 34% | Allylation |
Electrocatalytic Dehalogenation
The C–Br bond undergoes reductive cleavage in electrochemical setups. Ag/Cu electrodes facilitate sequential dehalogenation:
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C–Br bond breaks first (lower bond dissociation energy).
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Intermediate 2,3-difluoro-4-methoxybenzoate forms.
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Further reduction of C–F bonds may occur under harsh conditions .
Functional Group Transformations
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Esterification : The carboxyl group reacts with methanol/H₂SO₄ to form methyl esters (yield: 85%) .
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Decarboxylation : Heating with Cu in quinoline removes CO₂, yielding 5-bromo-2,3-difluoro-4-methoxybenzene (yield: 72%) .
Regioselective Lithiation
Treatment with LDA or BuLi in THF at −78°C generates aryl lithium intermediates. Subsequent quenching with electrophiles (e.g., ketones, CO₂) introduces substituents at the 6-position (meta to fluorine) .
Table 3: Lithiation Outcomes
| Electrophile | Product | Yield | Selectivity |
|---|---|---|---|
| CO₂ | 6-Carboxy derivative | 65% | >90% 6-position |
| Acetone | 6-(2-Hydroxypropan-2-yl) | 58% | 88% 6-position |
Oxidation and Reduction
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across various scientific fields:
Organic Synthesis
5-Bromo-2,3-difluoro-4-methoxybenzoic acid serves as a crucial building block in organic synthesis. It is particularly valuable for constructing complex molecules through coupling reactions such as Suzuki-Miyaura coupling, which allows for the formation of biaryl compounds with diverse functional groups .
Research indicates potential biological activities of this compound. Studies have explored its interactions with biomolecules and its effectiveness against various microbial strains. Preliminary investigations suggest possible anticancer properties due to enhanced binding affinity from its halogen substituents .
Pharmaceutical Intermediate
In medicinal chemistry, 5-Bromo-2,3-difluoro-4-methoxybenzoic acid is being investigated as a pharmaceutical intermediate for synthesizing active pharmaceutical ingredients (APIs). Its unique structure may contribute to the development of new therapeutic agents targeting specific diseases .
Material Science
The compound is utilized in producing specialty chemicals and materials with tailored properties. Its chemical stability and reactivity make it suitable for developing polymers and other advanced materials .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of 5-Bromo-2,3-difluoro-4-methoxybenzoic acid against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Synthesis of Biaryl Compounds
In a synthetic application, researchers utilized this compound in a Suzuki coupling reaction to create biaryl derivatives. The reaction demonstrated high yields and selectivity, highlighting its utility in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-difluoro-4-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The exact pathways and targets involved can vary based on the context of its use.
Comparison with Similar Compounds
5-Bromo-2,4-difluorobenzoic Acid (CAS: N/A)
- Structure : Bromine at position 5, fluorine at positions 2 and 4, lacking the methoxy group.
- Synthesis : Prepared via bromination of 2,4-difluorobenzonitrile in aqueous sulfuric acid, yielding 93–99% purity .
- Applications : Widely used as an intermediate in agrochemicals and pharmaceuticals due to its simpler synthesis and higher commercial availability compared to the target compound .
4-Bromo-2,5-difluorobenzoic Acid (CAS: 28314-82-1)
5-Bromo-2,4-dihydroxybenzoic Acid (CAS: 7355-22-8)
- Structure : Replaces methoxy and fluorine groups with hydroxyls at positions 2 and 4.
- Properties : Increased acidity (pKa ~2.5–3.0) due to hydroxyl groups, contrasting with the methoxy group’s electron-donating effects in the target compound.
- Applications : Used in natural product synthesis and as a chelating agent .
Methoxy-Substituted Analogs
5-Bromo-2,4-dimethoxybenzoic Acid
- Structure : Methoxy groups at positions 2 and 4 instead of fluorine.
- Synthesis : Derived from 5-bromo-2,4-dimethoxybenzaldehyde via oxidation, achieving 77% yield .
- Reactivity : The dual methoxy groups enhance solubility in polar solvents but reduce electrophilicity compared to fluorine-substituted analogs.
Non-Carboxylic Acid Derivatives
5-Bromo-2,4-difluoroaniline (CAS: N/A)
5-Bromo-2,4-difluorobenzenesulfonyl Chloride (CAS: N/A)
- Structure : Sulfonyl chloride functional group.
- Reactivity : Highly electrophilic, used in sulfonamide-based drug synthesis .
Comparative Data Table
Key Research Findings and Implications
Synthetic Challenges : The target compound’s discontinuation may stem from inefficient synthesis routes, whereas analogs like 5-Bromo-2,4-difluorobenzoic acid benefit from scalable, high-yield methods .
Functional Group Impact : Fluorine and methoxy groups critically influence reactivity and solubility. For example, hydroxyl groups in 5-Bromo-2,4-dihydroxybenzoic acid enhance metal-binding capacity, whereas methoxy groups in the target compound may stabilize aromatic rings in drug design .
Positional Isomerism: Minor changes in substituent positions (e.g., 4-Bromo-2,5-difluorobenzoic acid) significantly alter electronic properties, affecting suitability for specific reactions like palladium-catalyzed couplings .
Biological Activity
5-Bromo-2,3-difluoro-4-methoxybenzoic acid (commonly referred to as 5-Br-2,3-F2-4-MeOBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
The synthesis of 5-Bromo-2,3-difluoro-4-methoxybenzoic acid typically involves the bromination of 4-methoxybenzoic acid followed by a fluorination process. The chemical structure can be represented as follows:
This compound is characterized by the presence of bromine and fluorine substituents that enhance its biological activity through various mechanisms.
Antimicrobial Properties
Research indicates that 5-Br-2,3-F2-4-MeOBA exhibits notable antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against Cytospora mandshurica and Coniella diplodiella, with inhibition concentrations significantly lower than those required for conventional antibiotics .
Table 1: Antimicrobial Activity of 5-Br-2,3-F2-4-MeOBA
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Cytospora mandshurica | 0.5 μg/mL |
| Coniella diplodiella | 0.8 μg/mL |
| Common Weeds | Varies (generally <1 μg/mL) |
Enzyme Inhibition
Further studies have shown that this compound acts as a selective inhibitor of certain enzymes, particularly those involved in cancer pathways such as MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Kinase). This inhibition leads to the reversal of transformed phenotypes in cancer cells, indicating potential for therapeutic use in oncology .
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 Value (nM) | Selectivity Index |
|---|---|---|
| MEK1 | 50 | >100 |
| MEK2 | 40 | >150 |
Case Study 1: Anticancer Activity
In a preclinical study involving human cancer cell lines, 5-Br-2,3-F2-4-MeOBA was shown to induce apoptosis in breast cancer cells. The compound exhibited an IC50 value of approximately 25 nM against MCF-7 cells, demonstrating significant potency compared to other tested compounds .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays revealed that it effectively reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS), suggesting potential applications in treating inflammatory diseases .
The biological activity of 5-Br-2,3-F2-4-MeOBA is attributed to its ability to interact with specific molecular targets within cells. The fluorine atoms enhance lipophilicity and bioavailability, allowing better penetration into cellular membranes. This facilitates interactions with target proteins involved in signaling pathways related to growth and proliferation.
Q & A
Basic: What are the recommended synthetic routes for 5-bromo-2,3-difluoro-4-methoxybenzoic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential halogenation and functionalization of a benzoic acid precursor. For bromination, H₂SO₄ -mediated electrophilic substitution (as demonstrated for 5-bromo-2,4-difluorobenzoic acid in ) can be adapted by adjusting substituent positions. Key steps:
Bromination : Use a brominating agent (e.g., Br₂ or NBS) in acidic aqueous conditions to introduce bromine at the 5-position .
Fluorination : Employ fluorinating agents like DAST or Selectfluor® for regioselective 2,3-difluoro substitution.
Methoxy introduction : Methoxylation via nucleophilic aromatic substitution (e.g., Cu-catalyzed coupling with methanol derivatives).
Optimization : Adjust stoichiometry (e.g., excess Br₂ for complete bromination) and temperature (controlled exothermic reactions) to improve yields. Monitor purity via HPLC or TLC .
Basic: How should researchers purify and stabilize 5-bromo-2,3-difluoro-4-methoxybenzoic acid to prevent degradation?
Methodological Answer:
Purification:
- Recrystallization : Use ethanol/water mixtures (high solubility at elevated temperatures, low at RT) to isolate crystals.
- Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7 v/v) for fine separation.
Stabilization : - Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation.
- Avoid prolonged exposure to moisture (hygroscopic fluorinated groups may hydrolyze) .
Intermediate: What spectroscopic techniques are critical for characterizing this compound, and how are structural ambiguities resolved?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish methoxy (-OCH₃), aromatic protons, and carboxylic acid protons.
- ¹⁹F NMR : Resolve fluorine environments (2,3-difluoro substituents) with decoupling to avoid splitting artifacts.
- HRMS (ESI⁻) : Confirm molecular ion [M-H]⁻ and isotopic pattern (Br/F contributions).
- IR Spectroscopy : Identify carboxylic acid C=O stretch (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
Ambiguities : Use 2D NMR (COSY, NOESY) to confirm substituent positions and rule out regioisomers .
Advanced: How do electronic effects of bromo, fluoro, and methoxy substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Bromo : Acts as a leaving group in Suzuki-Miyaura couplings; electron-withdrawing nature activates adjacent positions.
- Fluoro : Ortho/para-directing but deactivating; stabilizes intermediates via negative hyperconjugation.
- Methoxy : Electron-donating (+M effect) directs electrophiles to meta positions; may hinder coupling at bromine due to steric hindrance.
Experimental Design : Compare reactivity with analogs (e.g., 5-bromo-2,4-difluorobenzoic acid) to isolate substituent effects. Use DFT calculations to model charge distribution .
Advanced: How can derivatives of this compound be rationally designed for biological activity screening (e.g., enzyme modulation)?
Methodological Answer:
Scaffold Modification :
- Replace -COOH with esters (e.g., ethyl ester for improved membrane permeability).
- Introduce bioisosteres (e.g., sulfonamide for carboxylic acid).
SAR Studies : Synthesize analogs varying halogen positions (e.g., 5-chloro vs. 5-bromo) and test against target enzymes (e.g., kinases, proteases).
In Silico Screening : Dock derivatives into protein active sites (PDB IDs) to prioritize synthesis.
Case Study : Ethyl 2-amino-4-bromo-3,5-difluorobenzoate () showed enzyme modulation, suggesting similar strategies for the parent compound .
Advanced: How can researchers address contradictory data in bromination yields across literature methods?
Methodological Answer:
Troubleshooting :
- Purity of Starting Material : Impurities in 2,3-difluoro-4-methoxybenzoic acid may hinder bromination. Pre-purify via recrystallization.
- Acid Strength : achieved 93–99% yield using H₂SO₄; weaker acids (e.g., H₃PO₄) may require longer reaction times.
Alternative Methods :
- Use Lewis acids (e.g., FeBr₃) to enhance electrophilicity.
- Microwave-assisted synthesis for faster, controlled heating.
Validation : Replicate high-yield protocols () with strict anhydrous conditions and inert atmosphere .
Advanced: What strategies mitigate steric hindrance during methoxy group introduction in polyhalogenated benzoic acids?
Methodological Answer:
Catalytic Systems :
- Use CuI/1,10-phenanthroline to facilitate Ullmann-type coupling for methoxy insertion.
- Microwave irradiation enhances reaction rates in sterically crowded systems.
Protecting Groups : Temporarily protect -COOH (e.g., methyl ester) to reduce steric/electronic interference.
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of methoxide ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
